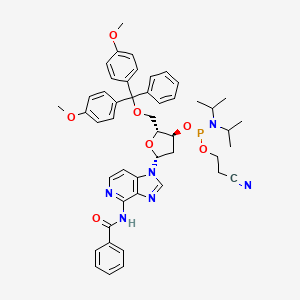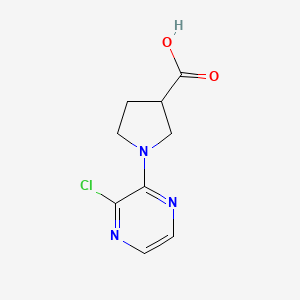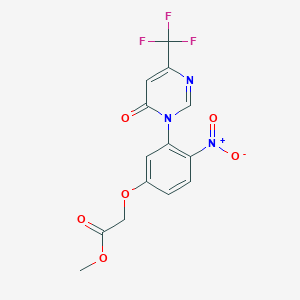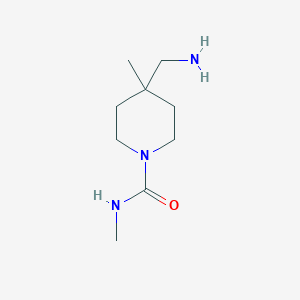![molecular formula C12H20Cl2N2 B1459027 1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2059948-40-0](/img/structure/B1459027.png)
1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride
Vue d'ensemble
Description
“1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1427378-97-9 . It has a molecular weight of 330.26 . The IUPAC name for this compound is 1- ( (3- (p-tolyl)isoxazol-5-yl)methyl)pyrrolidin-3-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N3O.2ClH/c1-11-2-4-12 (5-3-11)15-8-14 (19-17-15)10-18-7-6-13 (16)9-18;;/h2-5,8,13H,6-7,9-10,16H2,1H3;2*1H . This code can be used to generate a 3D structure of the molecule.
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 339.31 . It is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Process : The compound is a key intermediate in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens. Its synthesis involves an asymmetric Michael addition and a stereoselective alkylation process (Fleck et al., 2003).
Pyrrolidine Derivatives : Pyrrolidines, including derivatives of 1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride, are key in synthesizing various biological molecules like heme and chlorophyll. Their preparation often involves the condensation of amines with carbonyl-containing compounds (Anderson & Liu, 2000).
Pharmacological Potential
Monoamine Oxidase Inactivation : The compound's primary amine analogues have been shown to be time-dependent, reversible inhibitors of monoamine oxidase B (MAO-B), with potential therapeutic implications (Ding & Silverman, 1993).
MCH-R1 Antagonists : Derivatives like 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent antagonists for the melanin-concentrating hormone receptor-1, indicating potential in pharmacological applications (Huang et al., 2005).
Chemistry and Reactions
Pyrrolidine Chemistry : The chemistry of pyrrolidines, including their synthesis and reactions, is critical for developing pharmaceuticals, dyes, and agrochemicals. For example, pyrrolidines synthesis via [3+2] cycloaddition reactions shows the diversity and applicability of these compounds in various industrial sectors (Żmigrodzka et al., 2022).
Catalysis and Structural Chemistry : The compound's derivatives are used in asymmetric Grignard cross-coupling reactions, illustrating its utility in preparing structurally complex and functionally diverse molecules (Nagel & Nedden, 1997).
Safety and Hazards
Orientations Futures
Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride” and similar compounds could have potential applications in drug discovery and development.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDISTQNDEAYXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)


![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)





